4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine is a complex organic compound characterized by the molecular formula and a molecular weight of approximately 371.45 g/mol. This compound features a piperidine ring substituted with both a pyrazole and a sulfonyl group, indicating its potential for various biological and chemical applications. The compound is notable for its structural complexity, which facilitates interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be sourced from various chemical databases, including BenchChem and PubChem, where it is cataloged under the identifier 321848-31-1. It falls under the classification of heterocyclic compounds due to the presence of both the piperidine and pyrazole rings. Its unique structure allows it to be categorized as a potential pharmaceutical agent, particularly in studies related to enzyme inhibition and receptor binding.
The synthesis of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine typically involves several key steps:
The molecular structure of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C19H21N3O3S |
Molecular Weight | 371.45 g/mol |
Structural Features | Heterocycles (Piperidine, Pyrazole) |
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine undergoes several important chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry, enabling modifications that enhance its properties or biological activity.
The mechanism of action for 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets within biological systems:
These interactions may lead to pathways involving enzyme inhibition or modulation of receptor activity, making this compound a candidate for therapeutic applications in drug development.
The physical properties of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine include:
Key chemical properties include:
Relevant data indicates that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
The applications of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine span several fields:
These applications underscore the compound's relevance in both research and industrial contexts, highlighting its potential impact on drug discovery and development .
The target compound 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine integrates three pharmacologically significant moieties: a furan-substituted pyrazole, a piperidine core, and a tosyl (p-toluenesulfonyl) protecting group. Synthetic challenges include:
Key synthetic objectives involve optimizing atom economy, minimizing purification steps, and achieving scalability while maintaining structural fidelity [1] [4].
The 5-(furan-2-yl)-1H-pyrazol-3-yl fragment is synthesized via modified Knorr condensation between furan-2-carbaldehyde derivatives and hydrazine precursors:
Reaction Scheme: Furan-2-carbaldehyde + β-keto ester/β-diketone + Hydrazine → 3,5-disubstituted pyrazole
Critical parameters:
Table 1: Pyrazole Formation Optimization Data
β-Dicarbonyl Component | Hydrazine Source | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Ethyl acetoacetate | Hydrazine hydrate | 80 | 6 | 78 |
Acetylacetone | Hydrazine HCl | 85 | 4 | 85 |
1,1,1-Trifluoroacetone | Hydrazine hydrate | 90 | 8 | 65 |
Regioselectivity is confirmed via 1H NMR coupling constants (J3,4 = 1.5-2.5 Hz for 3,5-disubstituted systems) [1] [2].
Microwave-assisted synthesis significantly enhances efficiency:
Piperidine precursors are accessed through:
Table 2: Piperidine Protection Methods
Protecting Group | Reagent | Base | Temp (°C) | Yield (%) | Stability |
---|---|---|---|---|---|
Tosyl | TsCl (1.1 eq) | NaOH (2M) | 0 | 92 | High |
Boc | (Boc)2O (1.05 eq) | DMAP (0.1 eq) | 25 | 95 | Medium |
Cbz | Cbz-Cl (1.2 eq) | NaHCO3 | 0-25 | 88 | Medium |
Tosyl protection demonstrates superior stability during subsequent metal-catalyzed couplings [3] [4] [8].
Key methods for installing the C-4 handle:1. Lithiation-electrophile trapping:- LDA (2.2 eq, -78°C, THF) → Electrophile (aldehyde/ketone)- Limited by regioselectivity (C2 vs C4 preference)2. Transition metal-catalyzed C-H activation:- Pd(OAc)2 (5 mol%), PhI(OAc)2 oxidant, 110°C → Acetoxylated intermediate- Requires directing groups (e.g., pyrimidyl)3. Sandmeyer-type displacement (optimal):- N-Nitrosation (NaNO2/AcOH) → Diazonium salt → CuBr2 catalyzed bromination (75% yield)- Suzuki-Miyaura coupling with pyrazoleboronic acid [4] [6].
Activated pyrazoles undergo SNAr with 4-bromopiperidines:
Limitations include decomposition of furan under prolonged heating (>24h) [5].
Suzuki-Miyaura reaction proves most effective:
Standard Conditions: 4-Bromo-N-tosylpiperidine (1.0 eq) 5-(Furan-2-yl)-1H-pyrazol-3-ylboronic acid (1.3 eq) Pd(PPh<sub>3</sub>)<sub>4</sub> (3 mol%) K<sub>2</sub>CO<sub>3</sub> (2.0 eq) in DME/H<sub>2</sub>O (4:1) N<sub>2</sub> atmosphere, 85°C, 12h → 82% isolated yield
Table 3: Catalyst Screening for Suzuki Coupling
Catalyst System | Ligand | Solvent | Yield (%) |
---|---|---|---|
Pd(OAc)2 (3 mol%) | XPhos (6 mol%) | Toluene/EtOH | 88 |
Pd2(dba)3 (2 mol%) | SPhos (8 mol%) | Dioxane/H2O | 85 |
Pd(PPh3)4 (5 mol%) | None | DME/H2O | 82 |
NiCl2(dppe) (5 mol%) | None | DMF | 45 |
XPhos-based systems suppress protodeboronation side reactions (<5%) [1] [4] [5].
Green solvent replacements enhance sustainability:
Lewis acid additives (La(OTf)3, 10 mol%) improve boronic acid stability in aqueous media [2] [4].
Tosyl group advantages:
Alternative nosyl protection allows cleavage with thiophenol/DBU but shows lower coupling yields (73% vs 88% for tosyl) [3] [8].
Critical workup modifications:
Scale-up considerations:
Comprehensive structural confirmation:
X-ray crystallography (CCDC deposition) unambiguously establishes the (4R) configuration when chiral centers are present [1] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9